(5,6-Dimethylpyridin-3-YL)boronic acid
Description
Significance of Organoboronic Acids in Contemporary Chemical Research
First synthesized in 1860, organoboronic acids are organic compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. Their prominence in contemporary research is largely due to their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction is a powerful method for forming carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. nih.gov
The versatility of boronic acids extends beyond cross-coupling reactions. They are utilized in a range of other transformations, including acid catalysis and asymmetric synthesis. nih.gov In medicinal chemistry, the introduction of a boronic acid group can modify the physicochemical and pharmacokinetic properties of a molecule, sometimes enhancing its biological activity. claremont.edu This has led to the development of several FDA-approved drugs containing a boronic acid moiety, such as the anticancer agent bortezomib (B1684674). nih.gov
The Pivotal Role of Pyridinylboronic Acids in Organic Synthesis and Chemical Biology
Pyridinylboronic acids are a subclass of boronic acids that incorporate a pyridine (B92270) ring. This structural feature is of particular interest in drug discovery and materials science. The nitrogen atom in the pyridine ring can influence a molecule's electronic properties, solubility, and ability to interact with biological targets. nih.gov
In organic synthesis, pyridinylboronic acids are crucial intermediates for introducing the pyridine scaffold into larger molecules. researchgate.net The Suzuki-Miyaura coupling of pyridinylboronic acids with various organic halides is a widely used strategy for the synthesis of complex heterocyclic compounds. researchgate.net These compounds often form the core structures of pharmaceuticals and advanced materials. nih.gov In chemical biology, the boronic acid group's ability to form reversible covalent bonds with diols allows for the development of sensors for saccharides and other biological molecules. doi.org
Specific Contextualization of (5,6-Dimethylpyridin-3-YL)boronic Acid within Boronic Acid Science
This compound (CAS No. 1370042-41-3) is a specific example of a pyridinylboronic acid with distinct structural features. chemscene.com The presence of two methyl groups on the pyridine ring, in addition to the boronic acid functionality, influences its steric and electronic properties, making it a unique building block in organic synthesis.
The interplay between the electron-rich, dimethyl-substituted pyridine ring and the electron-deficient boron center imparts specific reactivity to the molecule. This makes it a valuable reagent in medicinal chemistry for the synthesis of targeted therapeutic agents.
A significant application of this compound is in the synthesis of inhibitors for interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a key protein involved in inflammatory signaling pathways, and its inhibition is a therapeutic strategy for various autoimmune diseases and cancers. In this context, this compound is utilized in a Suzuki coupling reaction with a suitable heterocyclic partner to construct the core structure of potent IRAK4 inhibitors. This specific application highlights the importance of this compound as a specialized building block in the development of novel therapeutics.
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 1370042-41-3 |
| Molecular Formula | C₇H₁₀BNO₂ |
| Molecular Weight | 150.97 g/mol |
| IUPAC Name | This compound |
| Synonyms | (5,6-Dimethyl-3-pyridinyl)boronic acid |
| Physical Form | Solid |
| Purity | ≥95% |
Data sourced from various chemical suppliers. chemscene.comachemblock.com
Computational Chemistry Data
The following table presents computational chemistry data for this compound, providing insights into its molecular characteristics.
| Descriptor | Value |
| Topological Polar Surface Area (TPSA) | 53.35 Ų |
| LogP | -0.62176 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 1 |
Data sourced from ChemScene. chemscene.com
Properties
IUPAC Name |
(5,6-dimethylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-3-7(8(10)11)4-9-6(5)2/h3-4,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALGFVFIDFKIJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 5,6 Dimethylpyridin 3 Yl Boronic Acid and Analogs
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. (5,6-Dimethylpyridin-3-YL)boronic acid serves as a versatile coupling partner in these transformations, enabling the synthesis of complex molecules with high efficiency and selectivity.
The Suzuki-Miyaura cross-coupling reaction, which utilizes a palladium catalyst to couple an organoboron compound with a halide or triflate, is one of the most widely used methods for constructing biaryl and heteroaryl structures. wikipedia.orglibretexts.org The utility of pyridylboronic acids, including this compound, in these reactions has been extensively explored. audreyli.comacs.org
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.com
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl or heteroaryl halide to a Pd(0) complex, forming a Pd(II) intermediate. yonedalabs.com
Transmetalation: The organoboron species, in this case, this compound, is activated by a base to form a boronate complex. This complex then undergoes transmetalation with the Pd(II) intermediate, transferring the pyridinyl group to the palladium center. wikipedia.orgorganic-chemistry.org
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.com
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description |
| Oxidative Addition | The palladium catalyst inserts into the carbon-halide bond of the electrophile. |
| Transmetalation | The organic group is transferred from the boron atom to the palladium catalyst. |
| Reductive Elimination | The two organic groups on the palladium catalyst couple, forming a new C-C bond and regenerating the catalyst. |
Suzuki-Miyaura Cross-Coupling: Versatility and Selectivity
Influence of Steric and Electronic Substitution Patterns on Reactivity
The reactivity of pyridylboronic acids in Suzuki-Miyaura coupling is significantly influenced by both steric and electronic factors. rsc.orgresearchgate.net
Electronic Effects: Electron-donating groups on the pyridine (B92270) ring can increase the electron density on the boron atom, facilitating transmetalation. Conversely, electron-withdrawing groups can decrease reactivity. cdnsciencepub.com For this compound, the two methyl groups are electron-donating, which can enhance its reactivity in cross-coupling reactions.
Steric Effects: Steric hindrance around the boronic acid group can impede the approach of the palladium complex, slowing down the transmetalation step. rsc.orgrsc.org The methyl groups at the 5- and 6-positions of this compound can introduce some steric bulk, which may influence the reaction kinetics and selectivity. The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst is often employed to overcome steric challenges and improve reaction efficiency. rsc.org
In cases where the pyridine ring contains multiple leaving groups, the regioselectivity of the Suzuki-Miyaura coupling becomes a critical consideration. The inherent electronic properties of the pyridine ring often direct the regioselectivity, with a general preference for reaction at the C2, C4, and C6 positions due to their higher electrophilicity. rsc.org However, the specific substitution pattern and the choice of catalyst and ligands can override these intrinsic preferences. acs.org For instance, in the coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids, the order of substitution was found to be influenced by the nature of the boronic acid. beilstein-journals.org
Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a notable feature in certain biaryl systems containing substituted pyridines. beilstein-journals.orgacs.orgcam.ac.uk The synthesis of atropisomeric arylpyridines can be achieved through regioselective and atropselective Suzuki-Miyaura cross-coupling reactions. beilstein-journals.org The steric hindrance imposed by substituents flanking the newly formed biaryl bond can lead to the formation of stable, isolable atropisomers.
Several side reactions can compete with the desired cross-coupling process in Suzuki-Miyaura reactions involving pyridylboronic acids.
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process is often pH-dependent and can be particularly problematic for certain heteroaromatic boronic acids. ed.ac.ukacs.org For pyridylboronic acids, the position of the nitrogen atom influences the rate of protodeboronation, with 2-pyridylboronic acids being particularly susceptible. ed.ac.ukacs.org 3-Pyridylboronic acids, such as this compound, are generally more stable towards protodeboronation. ed.ac.ukacs.org Strategies to mitigate protodeboronation include the use of MIDA boronates or organotrifluoroborates, which act as slow-release sources of the boronic acid. wikipedia.org Copper salts can also be used as additives to either accelerate or attenuate protodeboronation depending on the specific substrate. acs.orglookchem.com
Homocoupling: The palladium-mediated homocoupling of boronic acids can lead to the formation of symmetrical biaryl dimers as impurities. researchgate.net This side reaction is often promoted by the presence of oxygen or other oxidants. To suppress homocoupling, it is crucial to maintain anaerobic reaction conditions. The addition of mild reducing agents can also help to minimize the concentration of Pd(II) species that are thought to promote this side reaction. researchgate.net
Table 2: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategies |
| Protodeboronation | Cleavage of the C-B bond, replacing it with a C-H bond. wikipedia.org | Use of stable boronic acid derivatives (e.g., MIDA esters), careful control of pH, addition of copper salts. wikipedia.orgacs.org |
| Homocoupling | Dimerization of the boronic acid to form a symmetrical biaryl. researchgate.net | Maintaining anaerobic conditions, addition of mild reducing agents. researchgate.net |
Chan-Evans-Lam Coupling for Carbon-Heteroatom Bond Formation (C-O, C-N)
The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between an arylboronic acid and an amine or alcohol, to produce aryl amines and aryl ethers, respectively. wikipedia.orgorganic-chemistry.org This reaction offers a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. nih.gov
The catalytic cycle of the CEL coupling is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) pathway. The reaction can often be performed under mild conditions, at room temperature and open to the air. wikipedia.orgbeilstein-journals.org The proposed mechanism generally involves the formation of a copper-aryl species, followed by coordination of the heteroatom nucleophile and subsequent reductive elimination to form the desired product. researchgate.netst-andrews.ac.uk Molecular oxygen can serve as the terminal oxidant to regenerate the active copper catalyst. beilstein-journals.org
The scope of the CEL coupling with pyridylboronic acids includes the formation of C-N and C-O bonds. The electronic nature of the substituents on the boronic acid can influence the reaction efficiency, with both electron-rich and electron-poor systems generally providing good yields. beilstein-journals.org However, steric hindrance on the boronic acid can sometimes lead to lower yields. beilstein-journals.org The reaction conditions, including the choice of copper catalyst, base, and solvent, are crucial for achieving optimal results. nih.govresearchgate.net
Liebeskind-Srogl Coupling for Ketone Synthesis
The Liebeskind-Srogl coupling is a significant carbon-carbon bond-forming reaction in organic synthesis, utilized for the preparation of ketones. This reaction involves the palladium-catalyzed cross-coupling of a thioester with a boronic acid, facilitated by a stoichiometric amount of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC). thieme-connect.desynarchive.comwikipedia.org A key advantage of this methodology is that it proceeds under neutral, non-basic conditions, making it suitable for substrates that are sensitive to bases. organic-chemistry.orgnih.gov
The reaction is highly versatile and accommodates a wide range of boronic acids, including aryl, heteroaryl, and vinyl boronic acids. Consequently, this compound serves as a viable coupling partner for the synthesis of functionalized pyridyl ketones. The general mechanism is understood to involve the coordination of the thioester's sulfur atom to the copper(I) salt. youtube.com This is followed by an oxidative addition of the palladium(0) catalyst to the carbon-sulfur bond. researchgate.net A subsequent transmetalation step occurs where the organic group from the boronic acid is transferred to the palladium center, a process facilitated by the copper cocatalyst. organic-chemistry.org The final step is a reductive elimination from the palladium(II) intermediate, which yields the desired ketone and regenerates the palladium(0) catalyst, allowing the cycle to continue. youtube.com
The scope of the Liebeskind-Srogl coupling is broad, enabling the synthesis of complex molecules. The reaction's tolerance for various functional groups makes it a powerful tool in multistep syntheses. organic-chemistry.orgnih.gov
Table 1: Examples of Liebeskind-Srogl Coupling with Various Boronic Acids
| Thioester Partner | Boronic Acid Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| S-Phenyl benzothioate | Phenylboronic acid | Pd₂(dba)₃ / P(2-furyl)₃ / CuTC | Benzophenone | 93% | organic-chemistry.org |
| S-Ethyl 4-methoxybenzothioate | 4-Methylphenylboronic acid | Pd₂(dba)₃ / P(2-furyl)₃ / CuTC | 4-Methoxy-4'-methylbenzophenone | 85% | organic-chemistry.org |
| S-Phenyl thiophene-2-carbothioate | Vinylboronic acid | Pd₂(dba)₃ / P(2-furyl)₃ / CuTC | 1-(Thiophen-2-yl)prop-2-en-1-one | 75% | organic-chemistry.org |
This table presents representative data to illustrate the scope of the reaction.
Conjugate Addition Reactions Involving Boronic Acids
Rhodium-Catalyzed Additions to Unsaturated Systems
Rhodium-catalyzed 1,4-conjugate addition of organoboronic acids to α,β-unsaturated systems, often referred to as the Hayashi-Miyaura reaction, is a cornerstone method for C-C bond formation. acs.org This reaction allows for the addition of aryl and vinyl groups to electron-deficient olefins such as enones, enoates, and nitroalkenes. thieme-connect.comrsc.org Organoboron reagents are favored due to their stability, low toxicity, and broad functional group tolerance compared to other highly reactive organometallic nucleophiles. orgsyn.org
The catalytic cycle is proposed to proceed through several key intermediates. acs.orgwiley-vch.de It begins with the transmetalation of the organic group from the boronic acid to a rhodium(I) complex, often a hydroxorhodium species, to form an aryl- or vinyl-rhodium intermediate. wiley-vch.de This species then undergoes migratory insertion across the carbon-carbon double bond of the α,β-unsaturated substrate. This step forms a rhodium enolate intermediate (an oxa-π-allylrhodium species). acs.org The final step is protonolysis of the rhodium enolate, which liberates the β-substituted carbonyl product and regenerates the active rhodium(I) catalyst. thieme-connect.com The presence of a proton source, such as water or an alcohol, is often crucial for the catalytic cycle to proceed efficiently. thieme-connect.com
While highly effective for a wide array of arylboronic acids, the use of heteroarylboronic acids like this compound can present unique challenges, sometimes leading to lower reactivity. However, specific ligand and solvent systems have been developed to overcome these limitations and successfully incorporate pyridyl moieties. acs.org
Asymmetric 1,4-Conjugate Addition Strategies
A significant extension of the rhodium-catalyzed conjugate addition is the development of asymmetric variants, which provide access to chiral molecules with high enantioselectivity. This is achieved by employing a chiral ligand to coordinate with the rhodium center, thereby creating a chiral environment that directs the addition to one face of the unsaturated substrate. acs.orgacs.org
Chiral diene ligands have proven to be particularly effective in these transformations, leading to products with excellent yields and high enantiomeric excess (ee). researchgate.netnih.govnih.gov The mechanism follows the same general pathway as the non-asymmetric version, but the stereochemical outcome is controlled by the chiral ligand during the key migratory insertion step. wiley-vch.de
For challenging substrates like pyridylboronic acids, specialized catalytic systems are often required. Research has shown that bifunctional chiral ligands, which may contain an amide moiety, can significantly accelerate the reaction and improve enantioselectivity. acs.orgnih.gov Furthermore, the choice of solvent is critical; for instance, using an alcohol solvent can inhibit competing side reactions like protodeboronation of the pyridylboronic acid, thus enhancing the yield of the desired chiral product. acs.org These strategies have enabled the highly enantioselective synthesis of various β-pyridyl carbonyl compounds. acs.orgnih.gov
Table 2: Enantioselective Rh-Catalyzed Conjugate Addition to Cyclohex-2-en-1-one
| Boronic Acid Partner | Chiral Ligand | Solvent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | (S)-BINAP | Dioxane/H₂O | 99% | 97% | acs.org |
| 3-Chlorophenylboronic acid | (S)-BINAP | Dioxane/H₂O | 96% | 98% | acs.org |
| Pyridin-3-ylboronic acid | Chiral Amide-Diene | Ethanol | 92% | 98% | acs.org |
This table includes data for phenylboronic acid and pyridylboronic acids to illustrate the effectiveness of asymmetric strategies.
Other Important Reactivity Profiles
Activation of Carboxylic Acids and Amides by Boron Reagents
Boronic acids, including simple boric acid, have emerged as effective catalysts for the direct amidation of carboxylic acids with amines. orgsyn.orgorgsyn.org This method serves as a green and efficient alternative to traditional coupling reagents, which often generate stoichiometric waste. orgsyn.orgacs.org The catalytic role of the boronic acid is to activate the carboxylic acid toward nucleophilic attack by the amine.
The generally accepted mechanism involves the formation of a mixed anhydride (B1165640) between the carboxylic acid and the boronic acid. rsc.orgsci-hub.se This (acyloxy)boron intermediate is a more potent acylating agent than the free carboxylic acid. The electrophilicity of the carbonyl carbon is enhanced by the Lewis acidic boron center. rsc.org The amine then attacks this activated intermediate to form a tetrahedral intermediate, which subsequently collapses to yield the amide product and regenerate the boronic acid catalyst. sci-hub.se The removal of water, often with molecular sieves, is crucial to drive the equilibrium toward product formation. acs.org
Various arylboronic acids have been designed and optimized as catalysts for this transformation. Electron-withdrawing groups on the aryl ring can increase the Lewis acidity of the boron atom, enhancing its catalytic activity. While specific studies on this compound as a catalyst are not prevalent, its fundamental structure suggests it could participate in this type of catalysis, activating carboxylic acids for condensation reactions.
Decarboxylative Giese Addition Reactions
The Giese reaction is a powerful method for C-C bond formation via the conjugate addition of a carbon-centered radical to an electron-deficient alkene (a Michael acceptor). rsc.org In recent years, decarboxylative variants have gained prominence, wherein a carboxylic acid serves as a convenient and readily available precursor to the required radical species. rsc.org This transformation is typically initiated by photoredox catalysis, where visible light mediates a single-electron transfer (SET) process to induce decarboxylation and generate the nucleophilic radical. rsc.org
While boronic acids are not the primary reactants in a typical Giese addition, a related and important reaction involves the decarboxylative radical addition to vinyl boronic esters. nih.govnih.gov In this process, a radical generated from the decarboxylation of a carboxylic acid (often an α-amino or α-oxy acid) adds across the double bond of a vinyl boronic ester. nih.gov This reaction proceeds under mild photoredox conditions and results in the formation of a new alkyl boronic ester. A key mechanistic feature is the single-electron reduction of the resulting α-boryl radical intermediate to an anion, which is then protonated to give the final product. nih.gov This methodology provides a novel and rapid route to access complex and functionally diverse organoboron compounds from simple carboxylic acid starting materials. nih.gov
Photochemical Reactions and Boron Shift Mechanisms
The study of photochemical reactions involving organoboron compounds has expanded significantly, revealing novel pathways for bond formation and molecular rearrangement. While specific photochemical investigations on this compound are not extensively documented in dedicated studies, its behavior can be inferred from the well-established reactivity of analogous aryl- and heteroarylboronic acids. These compounds are known to participate in a variety of light-induced transformations, often involving the generation of radical intermediates and subsequent rearrangement processes, including boron shifts.
Photochemical activation provides a mild and efficient method for generating reactive species from stable organoboron precursors. nih.gov The absorption of light can promote a boronic acid derivative to an excited state, facilitating processes that are not readily accessible under thermal conditions. A prominent area of this research is photoredox catalysis, where a photocatalyst, upon light absorption, initiates single-electron transfer (SET) with a boronate complex. researchgate.netnih.gov This process generates radical intermediates from otherwise stable boronic acids, opening pathways for various chemical transformations. researchgate.net
A key mechanistic feature in the chemistry of organoboron radicals is the "boron shift," a type of intramolecular migration. The 1,2-boron shift is a well-documented process where a boronic ester group migrates from one carbon to an adjacent radical center. nih.govacs.org This rearrangement is typically rapid and driven by the formation of a more thermodynamically stable radical. nih.govorganic-chemistry.org
Investigations into the 1,2-boron shift have been significantly advanced by the use of photoredox catalysis to generate the initial radical species. nih.gov For instance, the oxidation of a primary boronate complex by an excited-state photoredox catalyst can generate a primary β-boryl radical. This radical can then undergo a swift 1,2-boron shift to form a more stable secondary radical, which can then be trapped by a radical acceptor to form the final product. nih.govorganic-chemistry.org This process allows for the selective functionalization of positions that might otherwise be difficult to access. organic-chemistry.org
The general mechanism proposed for a photoredox-catalyzed reaction involving a 1,2-boron shift is outlined below:
Formation of Boronate Complex: The boronic acid or ester reacts with a base or a nucleophile to form an ate-complex, which is more readily oxidized. nih.gov
Photoexcitation of Catalyst: A photocatalyst absorbs light, transitioning to an excited state with increased oxidizing or reducing potential.
Single-Electron Transfer (SET): The excited photocatalyst oxidizes the boronate complex, generating a radical intermediate and cleaving the C–B bond. nih.gov
1,2-Boron Shift: The boryl group migrates to an adjacent radical carbon, resulting in the formation of a new, more stable radical intermediate. nih.govacs.org DFT calculations have shown a low energy barrier for this migration step. nih.gov
Radical Trapping and Product Formation: The newly formed radical reacts with a trapping agent or another molecule.
Catalyst Regeneration: The catalytic cycle is completed by a final electron transfer step that regenerates the ground-state photocatalyst.
This sequence highlights the synthetic utility of combining photochemical activation with the inherent rearrangement capabilities of organoboron compounds. Research has demonstrated that the 1,2-boron shift is often highly stereospecific, proceeding with retention of the stereochemistry at the migrating boron center. nih.govacs.org
The table below summarizes key findings from studies on photoredox-catalyzed reactions involving boron shifts in analog compounds.
| Reaction Type | Substrate Class | Key Mechanistic Step | Driving Force | Reference |
|---|---|---|---|---|
| Mono-deboronative Functionalization | 1,2-Bis-boronic esters | Radical 1,2-boron shift | Formation of a more thermodynamically stable radical | nih.govorganic-chemistry.org |
| Radical Cascade Reaction | Allylboronic ester | 1,2-Transposition of the boronic ester | Formation of a thermodynamically favored tertiary radical | nih.gov |
| Ring Fragmentation | Diastereomerically pure bis-boronic ester derived from α-pinene | Stereoretentive 1,2-boron shift followed by ring opening | Relief of ring strain and radical stabilization | nih.govacs.org |
The efficiency and outcome of these photochemical reactions are dependent on several factors, as detailed in the following table.
| Parameter | Influence on Reaction | Example/Observation | Reference |
|---|---|---|---|
| Photocatalyst | Determines the redox potential for initiating the reaction. | Ruthenium or Iridium complexes are common for generating radicals from boronate complexes. | researchgate.net |
| Solvent | Can affect the stability of intermediates and the efficiency of the catalytic cycle. | Acetonitrile is often used in photoredox-catalyzed reactions of boronic esters. | organic-chemistry.org |
| Radical Acceptor | Traps the radical intermediate after the boron shift, determining the final product structure. | Electron-deficient alkenes are common radical acceptors (Giese reaction). | nih.gov |
| Boronic Acid/Ester Structure | The stability of the initial and rearranged radical intermediates dictates the favorability of the boron shift. | Primary β-boryl radicals readily rearrange to more stable secondary radicals. | nih.govorganic-chemistry.org |
Applications in Organic Synthesis Utilizing 5,6 Dimethylpyridin 3 Yl Boronic Acid
Strategic Building Block for Complex Molecular Architectures
Boronic acids are recognized as exceptionally versatile building blocks in chemical synthesis due to their stability, low toxicity, and broad functional group tolerance. (5,6-Dimethylpyridin-3-yl)boronic acid exemplifies these characteristics, serving as a foundational component for the construction of intricate molecular structures. Its utility stems from its ability to participate in mild and highly selective reactions, enabling chemists to introduce the dimethylpyridine moiety into larger, multifunctional molecules with precision.
The presence of the dimethyl-substituted pyridine (B92270) ring is of particular interest in medicinal chemistry and materials science, where nitrogen-containing aromatic systems are crucial pharmacophores and functional units. The boronic acid group acts as a versatile chemical handle, allowing this specific pyridine structure to be incorporated into a wide array of molecular frameworks.
Construction of Carbon-Carbon Bonds in Diverse Heterocyclic Scaffolds
A primary application of this compound is in the formation of carbon-carbon (C-C) bonds, a fundamental process in organic synthesis. This is most prominently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this reaction, the boronic acid couples with an organic halide or triflate, creating a new C-C bond between the pyridine ring and another molecular fragment.
This methodology is exceptionally powerful for constructing complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. The reaction conditions are typically mild and compatible with a wide range of other functional groups, avoiding the need for extensive protecting group strategies. This allows for the efficient assembly of molecules that might otherwise be difficult to synthesize.
Table 1: C-C Bond Formation Applications
| Reaction Type | Coupling Partner | Resulting Scaffold | Significance |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Halides | Aryl-substituted Pyridines | Access to diverse biaryl structures. |
| Suzuki-Miyaura Coupling | Heteroaryl Halides | Heteroaryl-substituted Pyridines | Construction of complex, multi-ring heterocyclic systems. |
| Suzuki-Miyaura Coupling | Vinyl Halides | Vinyl-substituted Pyridines | Introduction of unsaturated side chains. |
Synthesis of Biaryl and Bipyridine Derivatives
A specialized and significant use of this compound is in the synthesis of biaryl and, more specifically, bipyridine derivatives. These structural motifs are of immense importance, serving as ligands in catalysis, core components of functional materials, and key elements in biologically active compounds.
The Suzuki-Miyaura coupling is the key reaction for this application, providing a direct and efficient route to connect the (5,6-Dimethylpyridin-3-yl) core to other aromatic or heteroaromatic rings. For instance, coupling this boronic acid with a halopyridine (e.g., 2-bromopyridine, 3-bromopyridine) yields the corresponding bipyridine. The stability of 3-pyridylboronic acids makes them particularly well-suited for these transformations. The ability to form these linked aromatic systems is crucial for tuning the electronic and steric properties of molecules for various applications.
Table 2: Synthesis of Biaryl and Bipyridine Structures
| Boronic Acid | Coupling Partner | Product Class | Key Features |
|---|---|---|---|
| This compound | Bromobenzene | Phenyl-dimethylpyridine | A fundamental biaryl structure. |
| This compound | 3-Bromopyridine | Dimethyl-bipyridine | A common bipyridine ligand scaffold. |
| This compound | 3-Bromoquinoline | Dimethylpyridyl-quinoline | A complex bi-heterocyclic system. |
Regioselective Functionalization of Pyridine Rings for Advanced Intermediates
The synthesis of substituted pyridines often presents a challenge due to the inherent reactivity patterns of the pyridine ring, which can lead to mixtures of products. The use of boronic acids provides a powerful strategy for achieving regioselectivity. The creation of this compound itself is an example of regioselective functionalization, often achieved through methods like iridium-catalyzed C-H borylation.
This process installs the boronic acid group at a specific position (C-3) on the dimethylpyridine ring. Once installed, this boronic acid group acts as a "functional handle," directing subsequent reactions to that precise location. This transforms the simple dimethylpyridine into a more advanced and versatile intermediate. By using this intermediate in Suzuki-Miyaura cross-coupling reactions, chemists can introduce a wide variety of substituents at the C-3 position with high control, a task that would be difficult to achieve through direct functionalization of the parent pyridine. This regiocontrolled approach is critical for the systematic synthesis of complex pyridine-containing target molecules.
Table 3: Regioselective Functionalization
| Starting Material | Reagent/Process | Intermediate | Subsequent Reaction |
|---|---|---|---|
| 2,3-Dimethylpyridine | Ir-catalyzed C-H Borylation | This compound | Suzuki coupling with aryl halides. |
| 2,5-Dihalopyridine | Halogen-metal exchange, then borylation | Halopyridinylboronic acid | Palladium-catalyzed coupling. |
| Substituted Pyridine | Directed C-H Borylation | Functionalized Pyridylboronic acid | Site-selective cross-coupling. |
Catalytic Applications of Boronic Acids with Direct or Indirect Relevance to Pyridinyl Systems
Role of Boronic Acids as Catalysts and Co-Reagents
Beyond their classic role as nucleophilic partners in Suzuki-Miyaura coupling, boronic acids are emerging as potent catalysts in their own right. rsc.org This catalytic activity often stems from their ability to form reversible covalent bonds with hydroxyl groups, facilitating either electrophilic or nucleophilic activation. rsc.orgresearchgate.net This concept, known as boronic acid catalysis (BAC), provides a pathway for mild and selective reactions, avoiding the need for harsh reagents. rsc.org
Boronic acids can activate carboxylic acids, promoting the formation of amides from amines, as well as enabling cycloadditions and conjugate additions with unsaturated carboxylic acids. rsc.orgresearchgate.net They can also activate alcohols to generate carbocation intermediates, which can then be trapped by various nucleophiles in reactions like Friedel-Crafts alkylations. rsc.orgresearchgate.net Pyridine-containing boronic acids, like Pyridine-4-boronic acid, have been shown to be effective catalysts for dehydrative condensation reactions to produce amides. chemicalbook.com The pyridine (B92270) nitrogen can act as a pH-responsive linker, adding another layer of control to catalytic systems. chemicalbook.com
The general catalytic cycle for boronic acid-catalyzed amidation is depicted below:
Table 1: General Scheme of Boronic Acid-Catalyzed Amidation| Step | Description |
|---|---|
| 1. Activation | The boronic acid reacts with a carboxylic acid to form an acyloxyboronate intermediate. |
| 2. Nucleophilic Attack | An amine attacks the activated carbonyl group of the intermediate. |
| 3. Tetrahedral Intermediate | A tetrahedral intermediate is formed. |
| 4. Product Formation | The intermediate collapses to form the amide product and regenerate the boronic acid catalyst. |
This catalytic function underscores the expanding role of organoboron compounds from mere intermediates to key players in promoting chemical reactions. nih.gov
Gold-Catalyzed Transformations in the Presence of Boron Species
Homogeneous gold catalysis has become a powerful tool in organic synthesis, primarily due to the ability of gold complexes to act as carbophilic Lewis acids. d-nb.info Boronic acids and their derivatives serve as crucial reagents in several gold-catalyzed transformations, including cross-coupling reactions and nucleophilic additions, which are relevant to pyridinyl systems.
A notable application is the gold(I)-catalyzed nucleophilic allylation of pyridinium (B92312) ions using allyl pinacolboronates. d-nb.info This reaction produces functionalized 1,4-dihydropyridines with high regioselectivity. The proposed mechanism involves the formation of a nucleophilic allylgold(I) intermediate through transmetalation from the allylboronate, which then attacks the pyridinium salt. d-nb.info
Visible light-driven, gold-catalyzed C-C cross-couplings of arylboronic acids and aryldiazonium salts have also been developed. researchgate.net These photosensitizer-free reactions proceed under mild conditions and tolerate a broad range of functional groups. Furthermore, gold catalysts have been employed in the sp³-sp² C-C cross-coupling allylation of aryl boronic acids, a transformation that benefits from the use of a bimetallic gold catalyst. nih.gov The synthesis of complex ligands for these gold catalysts often begins with a Suzuki-Miyaura cross-coupling reaction involving a pyridyl aldehyde and an arylboronic acid, highlighting the foundational role of boronic acids in developing these catalytic systems. acs.orgnih.gov
Table 2: Examples of Gold-Catalyzed Reactions with Boron Reagents
| Reaction Type | Catalyst | Boron Reagent | Product Type | Ref. |
|---|---|---|---|---|
| Nucleophilic Allylation | Gold(I) Complex | Allyl Pinacolboronate | 1,4-Dihydropyridines | d-nb.info |
| C-C Cross-Coupling | (4-CF₃-C₆H₄)₃PAuCl | Arylboronic Acid | Biaryls | researchgate.net |
Rhodium-Catalyzed Processes with Boronic Acid Substrates
Rhodium catalysis has been extensively used for asymmetric synthesis, and the combination with pyridylboronic acids has led to significant advancements in creating chiral pyridine-containing molecules. acs.org A key challenge in rhodium-catalyzed asymmetric arylation (the Hayashi-Miyaura reaction) has been the use of π-deficient N-heteroarylboronic acids, such as pyridylboronic acids, which often lead to lower reactivity and enantioselectivity. acs.org
Recent breakthroughs have overcome these challenges. For instance, a rhodium-catalyzed asymmetric conjugate pyridylation of α,β-unsaturated carbonyl compounds with pyridylboronic acids has been developed, yielding products with high yields (up to 99%) and excellent enantioselectivities (up to >99% ee). acs.org The success of this reaction hinges on a bifunctional chiral ligand and the use of an alcohol solvent, which suppresses the competing protodeboronation of the pyridylboronic acid. acs.org
Rhodium catalysis also enables the chemodivergent pyridylation of alkynes with pyridylboronic acids. acs.org By carefully tuning the reaction conditions, either alkenylpyridines (via hydropyridylation) or cyclopenta[c]pyridines (via pyridylation/cyclization) can be selectively produced. acs.org Additionally, rhodium catalysts can control the regioselectivity of aryl additions from boron nucleophiles to pyridinium salts, allowing for the selective synthesis of C2 or C6 addition products. nih.gov
Table 3: Selected Rhodium-Catalyzed Reactions with Pyridylboronic Acids
| Reaction | Catalyst System | Substrates | Key Feature | Ref. |
|---|---|---|---|---|
| Asymmetric Conjugate Pyridylation | Rhodium / Chiral Amide-Diene Ligand | α,β-Unsaturated Carbonyls, Pyridylboronic Acids | High enantioselectivity and reactivity | acs.org |
| Chemodivergent Pyridylation | Rhodium Complex | Alkynes, Pyridylboronic Acids | Selective formation of two different product types | acs.org |
| Pyridylation of Alkynamides | Rhodium Complex | Alkynamides, Pyridylboronic Acids | Access to functionalized enamides | researchgate.net |
Ruthenium-Catalyzed Directed sp³ Arylation Reactions
Ruthenium-catalyzed C-H bond functionalization has emerged as a powerful strategy for forming carbon-carbon bonds. In reactions relevant to pyridinyl systems, the pyridine moiety is often employed as a directing group to guide the catalyst to a specific C-H bond.
A notable example is the ruthenium(0)-catalyzed direct arylation of benzylic sp³ C-H bonds in acyclic amines using arylboronates. acs.orgnih.gov In this transformation, an N-(2-pyridyl) group on the amine substrate directs the ruthenium catalyst to the benzylic position, facilitating a highly regioselective arylation. acs.orgnih.gov It has been demonstrated that substitution on the pyridine directing group is crucial for achieving high yields. acs.orgresearchgate.net This directing group can later be removed, providing access to the desired arylated amine products. nih.gov
Similarly, ruthenium(II) catalysts have been used for the direct arylation of benzylic amines with aryl halides, again using a pyridine-based directing group. nih.gov These methods showcase the synergy between a directing group containing a pyridine ring and a boronic acid (or boronate) reagent to achieve challenging sp³ C-H functionalizations. While the boronic acid is the aryl source rather than part of the catalyst or directing group, its role is indispensable for the success of the transformation. Ruthenium catalysts have also been successfully applied to the direct arylation of heteroarenes like indoles and pyrroles, using removable directing groups to ensure high site-selectivity. acs.org
Table 4: Ruthenium-Catalyzed Directed Arylation with Arylboronates
| Catalyst | Directing Group | Substrate | Arylating Agent | Key Outcome | Ref. |
|---|---|---|---|---|---|
| Ruthenium(0) | N-(2-pyridyl) | Acyclic Benzylamines | Arylboronates | Highly regioselective sp³ C-H arylation | acs.orgnih.gov |
Applications in Materials Science and Chemical Sensing Utilizing Boronic Acid Moieties
Fabrication of Functional Materials with Tailored Properties
There is no available research describing the fabrication of functional materials with tailored properties using (5,6-Dimethylpyridin-3-YL)boronic acid. The synthesis of functional materials based on boronic acids often leverages their ability to form polymers or to be incorporated into larger structures, which can be influenced by the electronic and steric properties of substituents on the boronic acid molecule. The dimethyl and pyridinyl groups in this compound would be expected to influence its reactivity and the properties of any resulting materials, but specific examples have not been documented.
Integration into Covalent Organic Frameworks (COFs)
No studies have been found that report the integration of this compound into Covalent Organic Frameworks (COFs). Boronic acids are common building blocks for COFs due to their ability to form robust, porous, crystalline structures through reversible boronate ester or boroxine (B1236090) linkages. rsc.orgnih.gov The suitability of a particular boronic acid for COF synthesis depends on its geometry and reactivity. While pyridine-based linkers have been used in COF synthesis, the specific use of the (5,6-Dimethylpyridin-3-YL) isomer has not been reported. nih.govnih.gov
Boronic Acid-Based Molecular Recognition Systems
While boronic acids are widely used in molecular recognition, there is no specific information on the use of this compound in such systems. The fundamental principles described in the following subsections are general to the boronic acid functional group, but their specific application with this compound is not documented.
The foundational principle of many boronic acid-based sensors is their ability to form reversible covalent bonds with compounds containing cis-1,2- or -1,3-diols, such as saccharides. nih.govrsc.orgacs.org This interaction leads to the formation of five- or six-membered cyclic boronate esters. nih.govmdpi.com The equilibrium of this reaction is pH-dependent, with the bond being more stable at higher pH values. acs.org Although this compound possesses the necessary boronic acid moiety for this interaction, no studies have been published that characterize its specific binding affinities or kinetics with various diols and saccharides.
Fluorescence spectroscopy is a common method for detecting the binding of analytes to boronic acids. nih.gov Sensing mechanisms often involve the integration of a fluorophore with the boronic acid receptor. Changes in the fluorescence signal upon analyte binding can occur through several mechanisms, including Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). nih.govrsc.org In a typical PET sensor, the nitrogen of an adjacent amine can quench the fluorescence of the fluorophore; upon binding a diol, the boron center becomes more Lewis acidic, strengthening the B-N interaction and inhibiting PET, thus restoring fluorescence. rsc.org There are no reports of fluorescence-based sensors being developed using this compound.
The design of boronic acid-based probes for specific analytes often involves tailoring the molecular structure to achieve high selectivity and sensitivity.
ATP Detection: Probes for adenosine (B11128) triphosphate (ATP) often utilize a combination of the boronic acid's interaction with the ribose diol of ATP and electrostatic interactions with the triphosphate group. This dual-binding approach can lead to high selectivity for ATP over other nucleotides like ADP and AMP. No such probes have been developed using this compound.
H2O2 Detection: Boronic acids and their esters can be oxidized by reactive oxygen species (ROS) such as hydrogen peroxide (H2O2). This reaction converts the boronic acid to a phenol, which can induce a significant change in the fluorescence of an attached fluorophore, forming the basis of "turn-on" or ratiometric H2O2 sensors. There is no literature available on the application of this compound for the detection of H2O2.
Biological Activity and Mechanistic Insights of Boronic Acid Derivatives Excluding Clinical Aspects
Reversible Covalent Interactions with Biological Nucleophiles (e.g., Amino Acid Residues in Proteins)
The cornerstone of the biological activity of boronic acids is their ability to form reversible covalent bonds with biological nucleophiles. rsc.org The boron atom in boronic acids is a Lewis acid, readily accepting a pair of electrons from nucleophilic functional groups found in biomolecules, such as the hydroxyl groups of serine and threonine residues or the thiol group of cysteine residues in proteins. mdpi.comnih.gov This interaction leads to the formation of a tetrahedral boronate species, which is an anionic complex. rsc.org
This reversible covalent bonding is a key feature that distinguishes boronic acid inhibitors from many other types of enzyme inhibitors. nih.gov The formation of a covalent bond can lead to high-affinity binding and prolonged inhibition, while the reversibility can reduce the potential for off-target toxicity associated with irreversible inhibitors. researchgate.net For example, the boronic acid moiety in inhibitors can form a stable adduct with the catalytic serine residue in serine proteases, effectively blocking the enzyme's active site. researchgate.net This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, making boronic acids potent transition-state analog inhibitors. researchgate.net
The stability of the boronate complex is influenced by the pH of the surrounding environment and the pKa of the boronic acid. nih.gov At physiological pH, many boronic acids exist in equilibrium between the neutral trigonal planar form and the anionic tetrahedral form. nih.gov This equilibrium is crucial for their interaction with biological targets.
Modulation of Enzyme Activity through Boron-Containing Inhibitors
The ability of boronic acids to form reversible covalent bonds has been extensively exploited in the design of enzyme inhibitors for a variety of therapeutic areas. benthamdirect.comnih.gov By targeting the active site of enzymes, these inhibitors can modulate their activity and interfere with pathological processes.
One of the most well-studied applications of boronic acid inhibitors is in the targeting of proteases, particularly serine proteases. researchgate.net For instance, bortezomib (B1684674), a dipeptidyl boronic acid, is a potent and selective inhibitor of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. nih.gov The boronic acid moiety of bortezomib interacts with the N-terminal threonine residue in the catalytic site of the proteasome, leading to the inhibition of its proteolytic activity. nih.gov This inhibition disrupts protein homeostasis and induces apoptosis in cancer cells.
Boronic acid derivatives have also been developed as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. mdpi.com Vaborbactam, a cyclic boronic acid derivative, is a potent inhibitor of class A and class C serine β-lactamases. nih.gov It forms a stable, covalent adduct with the active site serine of these enzymes, effectively neutralizing their ability to hydrolyze and inactivate β-lactam antibiotics. nih.gov
The following table summarizes key boronic acid-based enzyme inhibitors and their targets:
| Inhibitor | Target Enzyme | Mechanism of Action |
| Bortezomib | 26S Proteasome | Reversible covalent inhibition of the N-terminal threonine in the catalytic site. nih.gov |
| Vaborbactam | β-Lactamases (Class A and C) | Forms a stable covalent adduct with the active site serine. nih.govnih.gov |
| Tavaborole | Leucyl-tRNA synthetase (LeuRS) | Forms an adduct with the terminal ribose of tRNALeu in the editing site of the enzyme. nih.gov |
| Crisaborole | Phosphodiesterase-4 (PDE4) | Interacts with two metal ions in the active site, inhibiting the hydrolysis of cyclic AMP. |
Mechanism of Action as Bacterial Efflux Pump Inhibitors
Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby contributing to multidrug resistance. nih.govuea.ac.uk Inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics. acs.org Boronic acid derivatives have emerged as a novel class of efflux pump inhibitors (EPIs). nih.gov
A study investigating a series of heterocyclic boronic species found that they could potentiate the activity of the fluoroquinolone antibiotic ciprofloxacin (B1669076) against Staphylococcus aureus strains that overexpress the NorA efflux pump. acs.orgnih.gov The boron atom was found to be crucial for this activity, as the corresponding boron-free analogs were inactive. acs.orgnih.gov While the precise mechanism of action is still under investigation, it is hypothesized that the boronic acid moiety may interact with key amino acid residues within the efflux pump, leading to its inhibition. This interaction could be a reversible covalent bond with a nucleophilic residue in the substrate-binding pocket or allosteric site of the pump.
Further research into the structure-activity relationships of boronic acid-based EPIs is ongoing to optimize their potency and spectrum of activity against various bacterial pathogens.
Participation in Specific Biological Pathways (e.g., AMP-Activated Protein Kinase Activation)
Beyond direct enzyme inhibition, boronic acid derivatives can also modulate specific biological pathways. One such pathway is the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. nih.govaffbiotech.com Activation of AMPK can have numerous therapeutic benefits, including anti-inflammatory and metabolic regulatory effects. nih.gov
Recent studies have identified small-molecule activators of AMPK. mdpi.com While specific research on (5,6-Dimethylpyridin-3-YL)boronic acid in this context is not available, the broader class of small molecules is being explored for their ability to modulate this pathway. The activation of AMPK by small molecules can occur through various mechanisms, including direct allosteric activation or by inhibiting upstream negative regulators. researchgate.net For instance, some compounds can induce the dissociation of inhibitory proteins from the AMPK complex, leading to its activation. researchgate.net The pharmacological activation of AMPK can lead to a metabolic shift from glycolysis towards fatty acid oxidation, which is associated with a pro-resolutive phenotype in immune cells. mdpi.com
Exploration of Boron Neutron Capture Therapy (BNCT) Agents and Their Cellular Localization
Boron Neutron Capture Therapy (BNCT) is a binary radiation therapy for cancer that utilizes a non-radioactive isotope of boron, boron-10 (B1234237) (¹⁰B). mdpi.com For BNCT to be effective, a sufficient amount of ¹⁰B must be selectively delivered to tumor cells. nih.gov When the tumor is irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons, leading to a nuclear reaction that produces high-energy alpha particles and lithium-7 (B1249544) nuclei. mdpi.com These particles have a short path length, approximately the diameter of a single cell, allowing for the selective destruction of tumor cells while sparing adjacent healthy tissue. nih.govacs.org
The development of effective boron delivery agents is crucial for the success of BNCT. nih.gov Boronic acids are attractive candidates for this purpose due to their ability to be incorporated into various molecules that can target tumors. One of the most widely used BNCT agents is L-4-boronophenylalanine (BPA), a boronic acid derivative of the amino acid phenylalanine. mdpi.com Cancer cells often have a higher rate of amino acid uptake than normal cells, leading to the selective accumulation of BPA in tumors. acs.org
The cellular localization of the boron agent is a critical factor in the efficacy of BNCT. researchgate.net For the therapy to be maximally effective, the boron atoms need to be in close proximity to sensitive cellular targets, such as the nucleus. Techniques like secondary ion mass spectrometry can be used to determine the intracellular distribution of boron compounds. iaea.org Studies have shown that the cellular uptake and localization can vary between different boron-containing compounds. For example, BPA has been observed to distribute throughout the cell, whereas other experimental agents may localize primarily in the cytoplasm. researchgate.net
Future Perspectives and Emerging Research Directions for 5,6 Dimethylpyridin 3 Yl Boronic Acid Research
Development of Novel and Sustainable Synthetic Methodologies
The efficient and environmentally benign synthesis of pyridyl boronic acids, including the (5,6-Dimethylpyridin-3-YL) derivative, is a cornerstone for its widespread application. Future research is expected to pivot from traditional methods, such as halogen-metal exchange, towards more sustainable and atom-economical approaches.
A key area of development is the direct C-H borylation of the pyridine (B92270) ring. bath.ac.ukmdpi.com This method, often catalyzed by iridium or rhodium complexes, allows for the direct conversion of a C-H bond to a C-B bond, bypassing the need for pre-functionalized starting materials like halopyridines. bath.ac.ukacs.org This not only simplifies the synthetic route but also reduces waste. For (5,6-Dimethylpyridin-3-YL)boronic acid, research into regioselective C-H borylation of 2,3-dimethylpyridine would be a significant step forward. However, challenges such as catalyst inhibition by the Lewis basic nitrogen atom of the pyridine ring need to be addressed, potentially through the use of advanced ligands or by temporarily modifying the pyridine substrate. bath.ac.ukmdpi.comatomfair.com
Flow chemistry represents another promising frontier for the synthesis of boronic acids. nih.govrsc.orgmdpi.comnih.gov Continuous flow processes offer enhanced control over reaction parameters, improved safety for handling reactive intermediates like organolithium species, and potential for scalable production. nih.govmdpi.comnih.gov The application of flow chemistry to the lithiation-borylation sequence for preparing this compound could lead to higher yields, purity, and a more streamlined manufacturing process. rsc.orgnih.gov
Furthermore, photocatalysis is emerging as a green and powerful tool in organic synthesis. nih.govresearchgate.netnih.govmdpi.com The use of light to drive chemical reactions can often proceed under mild conditions, reducing energy consumption. Future investigations could explore photocatalytic methods for the borylation of the dimethylpyridine core, potentially offering novel reaction pathways with unique selectivity.
| Synthetic Methodology | Potential Advantages for this compound | Key Research Focus |
| Direct C-H Borylation | Atom economy, reduced synthetic steps, avoids pre-functionalization. bath.ac.ukacs.org | Development of regioselective catalysts, overcoming catalyst inhibition by the pyridine nitrogen. bath.ac.ukmdpi.com |
| Flow Chemistry | Enhanced safety and control, scalability, improved yield and purity. nih.govmdpi.com | Optimization of flow reactor setups for lithiation-borylation sequences. rsc.orgnih.gov |
| Photocatalysis | Mild reaction conditions, use of renewable energy sources, novel reactivity. nih.govmdpi.com | Design of suitable photocatalysts and exploration of reaction mechanisms for borylation. nih.govmdpi.com |
Expansion of Catalytic Transformations with Enhanced Efficiency and Selectivity
This compound is a valuable building block in organic synthesis, primarily due to its participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.comatomfair.com Future research will likely focus on expanding its utility in a wider range of catalytic transformations, with an emphasis on achieving higher efficiency and stereoselectivity.
In the realm of Suzuki-Miyaura cross-coupling , there is a continuous drive to develop more active and robust catalyst systems that can operate under milder conditions and with lower catalyst loadings. mdpi.com For a substrate like this compound, which contains a potentially coordinating pyridine nitrogen, the development of ligands that prevent catalyst deactivation is crucial. nih.gov Furthermore, exploring its application in coupling with challenging substrates, such as other heteroaryl chlorides or sterically hindered partners, will broaden its synthetic utility. mdpi.com A study on the Suzuki-Miyaura reaction of a related compound, 3,4,5-tribromo-2,6-dimethylpyridine (B2990383), with ortho-substituted phenylboronic acids has provided insights into the regioselectivity and atropisomerism of such couplings, which could be relevant for future work with this compound. nih.govnih.govchemscene.comrsc.org
Beyond traditional cross-coupling, the use of pyridyl boronic acids in asymmetric catalysis is a rapidly growing field. Rhodium-catalyzed asymmetric conjugate additions of arylboronic acids to enones, for instance, are powerful methods for creating chiral C-C bonds. rsc.orgnih.gov The electronic properties of the dimethyl-substituted pyridine ring in this compound could influence the reactivity and enantioselectivity of such reactions. rsc.org Future research will likely involve screening various chiral ligands and reaction conditions to optimize its performance in asymmetric transformations, leading to the synthesis of valuable, enantioenriched molecules. nih.govrsc.orgnih.gov
Moreover, the unique electronic nature of the boronic acid moiety itself can be harnessed for boronic acid catalysis . researchgate.net Boronic acids can act as Lewis acids to activate substrates containing hydroxyl groups, enabling a variety of transformations under mild conditions. researchgate.net Investigating the potential of this compound as a catalyst, perhaps in synergy with its basic pyridine nitrogen, could open up new avenues in organocatalysis.
| Catalytic Transformation | Future Research Direction for this compound | Potential Outcome |
| Suzuki-Miyaura Coupling | Development of robust catalysts for coupling with challenging substrates. nih.govmdpi.com | Efficient synthesis of complex bi-heteroaryl compounds for pharmaceuticals and materials science. |
| Asymmetric Conjugate Addition | Exploration of chiral rhodium and palladium catalyst systems for enantioselective reactions. nih.govrsc.orgnih.gov | Access to optically active molecules containing the 5,6-dimethylpyridin-3-yl moiety. |
| Boronic Acid Catalysis | Investigation of its potential as a Lewis acid catalyst for organic transformations. researchgate.net | Novel metal-free catalytic systems with unique reactivity and selectivity. |
Advancements in Functional Materials and High-Performance Biosensors
The inherent ability of the boronic acid group to form reversible covalent bonds with diols makes it an exceptional candidate for the development of advanced functional materials and biosensors. mdpi.comnih.gov The incorporation of the (5,6-Dimethylpyridin-3-YL) moiety could introduce unique electronic, photophysical, or binding properties to these materials.
In the area of functional polymers , this compound can be polymerized or grafted onto polymer backbones to create "smart" materials that respond to specific stimuli, such as changes in pH or the presence of saccharides. mdpi.combath.ac.uk These responsive polymers could find applications in drug delivery systems, where the release of a therapeutic agent is triggered by a specific biological signal like elevated glucose levels. mdpi.com
Metal-Organic Frameworks (MOFs) are another class of materials where the inclusion of boronic acid functionalities is gaining traction. nih.govnih.govresearchgate.net By using a derivative of this compound as a linker in the synthesis of MOFs, it is possible to create porous materials with tailored cavities that can selectively bind and separate diol-containing molecules. nih.govresearchgate.net The pyridine nitrogen could also serve as an additional coordination site, potentially leading to novel network topologies and properties.
The most significant impact of boronic acids in materials science has been in the development of biosensors , particularly for glucose monitoring. bath.ac.ukacs.orgnih.govnih.gov Fluorescent sensors based on boronic acids can signal the presence of glucose through changes in their emission properties. rsc.orgnih.gov Future research could focus on designing novel fluorophores appended to this compound. The pyridine ring itself could be part of the fluorophore system, and its electronic properties, modulated by the methyl groups, could be fine-tuned to optimize the sensor's sensitivity and selectivity for glucose at physiological pH. acs.orgnih.gov The development of electrochemical sensors based on this compound, perhaps by electropolymerization onto an electrode surface, also presents a viable research direction. nih.gov
| Material/Application | Role of this compound | Emerging Research Focus |
| Responsive Polymers | As a monomer or functional group for creating stimuli-responsive materials. mdpi.combath.ac.uk | Development of glucose-responsive hydrogels for self-regulated insulin (B600854) delivery. mdpi.com |
| Metal-Organic Frameworks | As a functionalized linker for the synthesis of porous materials. nih.govresearchgate.net | Design of MOFs for the selective adsorption and separation of cis-diol-containing biomolecules. nih.gov |
| Fluorescent Biosensors | As the recognition element for diols, integrated with a fluorophore. acs.orgrsc.org | Synthesis of novel, highly sensitive and selective fluorescent probes for continuous glucose monitoring in vivo. acs.orgnih.gov |
| Electrochemical Biosensors | As the active component in a chemically modified electrode for analyte detection. nih.gov | Fabrication of robust and reusable electrochemical sensors for point-of-care diagnostics. bath.ac.uk |
Identification of New Biological Targets and Mechanistic Pathways for Therapeutic Exploration
Boronic acids have a well-established role in medicinal chemistry, with several approved drugs containing this functional group. Their ability to form reversible covalent bonds with active site serine residues in proteases is a key aspect of their mechanism of action. The unique structure of this compound offers opportunities for the discovery of novel therapeutic agents with new biological targets and mechanisms.
A primary area of future research will be the systematic screening of this compound and its derivatives against a wide range of biological targets. This could include various classes of enzymes, such as proteases, kinases, and phosphatases, where the boronic acid can act as a transition-state analog inhibitor. The dimethylpyridine scaffold can be further functionalized to optimize binding affinity and selectivity for a specific target.
The development of proteasome inhibitors is a particularly promising avenue, given the success of bortezomib (B1684674) and ixazomib (B1672701) in cancer therapy. The unique steric and electronic profile of the (5,6-Dimethylpyridin-3-YL) moiety might lead to inhibitors with a different selectivity profile for the various catalytic subunits of the proteasome, potentially resulting in improved efficacy or a better side-effect profile.
Furthermore, the ability of boronic acids to interact with diols can be exploited to target glycoproteins or ribonucleic acids (RNA), which are increasingly recognized as important drug targets. The pyridine ring offers a handle for introducing additional functionalities that can engage in hydrogen bonding or other non-covalent interactions, thereby enhancing binding to these complex biomolecules.
Chemical biology approaches will also be crucial in elucidating the mechanism of action of any bioactive derivatives of this compound. The synthesis of probes based on this scaffold, for example by incorporating a fluorescent tag or a photoaffinity label, will enable the identification of its cellular targets and the study of its downstream effects on biological pathways. This mechanistic understanding is essential for the rational design of the next generation of therapeutic agents based on this promising chemical entity.
| Therapeutic Area | Potential Role of this compound | Future Research Strategies |
| Enzyme Inhibition | As a warhead for targeting serine proteases, kinases, or other enzymes. | High-throughput screening against diverse enzyme panels and structure-based drug design. |
| Proteasome Inhibition | As a core scaffold for novel proteasome inhibitors with potentially altered selectivity. | Synthesis and biological evaluation of a library of derivatives for anti-cancer activity. |
| Targeting Glycans and RNA | As a recognition motif for the diol functionalities present in these biomolecules. | Design of multivalent ligands and biophysical studies to characterize binding interactions. |
| Chemical Biology Probes | As a basis for developing tools to identify novel biological targets and pathways. | Synthesis of fluorescently labeled or photo-crosslinkable derivatives for target identification studies. |
Q & A
Q. What synthetic methodologies are optimal for preparing (5,6-dimethylpyridin-3-yl)boronic acid?
The compound is typically synthesized via Suzuki-Miyaura coupling or directed ortho-metallation followed by boronation. Key steps include:
- Use of palladium catalysts (e.g., Pd(OAc)₂) with ligands like dicyclohexylphosphino-2′,6′-dimethoxybiphenyl.
- Reaction optimization with degassed toluene/ethanol mixtures under argon to prevent boronic acid oxidation .
- Microwave-assisted synthesis can reduce reaction times and improve yields, as demonstrated for analogous pyridinylboronic acids .
Q. How do steric and electronic effects of the 5,6-dimethyl substituents influence reactivity in cross-coupling reactions?
Ortho-substituents (e.g., methyl groups at positions 5 and 6) reduce reaction efficiency due to steric hindrance and altered electronic properties. For example:
Q. What spectroscopic techniques are recommended for characterizing this compound?
A combination of methods ensures structural validation:
- ¹H/¹³C NMR : Methyl groups (δ ~2.4–2.5 ppm) and pyridinyl protons (δ ~6.9–8.9 ppm) confirm substitution patterns .
- FT-IR/Raman : B-O stretching (1340–1390 cm⁻¹) and aromatic C-H bending (1000–1100 cm⁻¹) are diagnostic .
- Mass spectrometry (MS) : High-throughput MS can monitor reaction progress and identify byproducts in combinatorial libraries .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for targeted applications?
- Density functional theory (DFT) : Predicts electronic effects of substituents on boron’s Lewis acidity and binding affinity. For example, methyl groups increase steric bulk but may reduce diol-binding capacity .
- Molecular docking : Simulates interactions with biological targets (e.g., proteasomes or carbohydrate receptors) to optimize bioactivity .
Q. What strategies mitigate challenges in using this compound for sensing or separation applications?
- pH optimization : Boronic acid-diol binding is pH-dependent. Work within pH 7–9 to maximize boronate ester formation .
- Polymer conjugation : Immobilize the compound on polymers (e.g., polyacrylamide) to enhance stability and reusability in glucose-sensing systems .
- Competitive assays : Use HPLC post-column derivatization with rhodamine-based receptors to quantify diol-containing analytes .
Q. How does the compound’s structure impact its performance in multicomponent reactions (MCRs)?
- Steric effects : Ortho-methyl groups hinder Schiff base formation in Ugi-4CR, reducing yields. Meta/para-substituted analogs are preferable for MCRs .
- Catalytic role : The free -B(OH)₂ group acts as a Lewis acid, accelerating imine formation in Groebke-Blackburn-Bienaymé (GBB-3CR) reactions .
Key Research Gaps and Recommendations
- Synthetic scalability : Explore flow chemistry or microwave-assisted methods to improve yields for ortho-substituted boronic acids.
- Biological targeting : Investigate proteasome inhibition or tubulin polymerization activity, leveraging structural analogs like bortezomib .
- Environmental monitoring : Develop paper-based microfluidic sensors using polymer-bound derivatives for glucose detection in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
